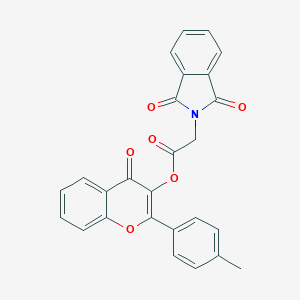![molecular formula C20H23N3O3 B254649 [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone, also known as Methylphenidate, is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications. Methylphenidate is a central nervous system stimulant that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound has also been shown to have potential therapeutic benefits in the treatment of other neurological disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Wirkmechanismus
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances the transmission of signals between neurons. The increased activity of dopamine and norepinephrine in the brain has been shown to improve cognitive function, increase attention span, and reduce hyperactivity in individuals with ADHD.
Biochemical and Physiological Effects:
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been shown to have a range of biochemical and physiological effects on the body. The compound has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in individuals with pre-existing heart conditions. In addition, [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been shown to increase the release of cortisol, a stress hormone that can have negative effects on the body over time.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has several advantages and limitations for use in lab experiments. The compound is readily available and relatively inexpensive, which makes it a popular choice for researchers studying the effects of central nervous system stimulants. However, the compound's effects on the body can be unpredictable, which can make it difficult to control for confounding variables in experiments.
Zukünftige Richtungen
There are several potential future directions for research on [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate. One area of interest is the compound's potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Another area of interest is the development of new formulations of the compound that can be administered more easily and have fewer side effects. Finally, there is a need for more research on the long-term effects of [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate use, particularly in individuals with pre-existing heart conditions.
Synthesemethoden
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate is synthesized through a multi-step process that involves the condensation of piperidine with ethyl 4-chlorobenzoate to form ethyl 4-piperidinyl-benzoate. The resulting compound is then reacted with methyl 2-bromo-3-nitrobenzoate to form [4-(4-ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone.
Wissenschaftliche Forschungsanwendungen
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been extensively studied for its potential therapeutic applications in the treatment of ADHD, narcolepsy, depression, anxiety, and PTSD. The compound has been shown to improve cognitive function, increase attention span, and reduce hyperactivity in individuals with ADHD. In addition, [4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanoneate has been shown to improve wakefulness and reduce daytime sleepiness in individuals with narcolepsy.
Eigenschaften
Produktname |
[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
|---|---|
Molekularformel |
C20H23N3O3 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
[4-(4-ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C20H23N3O3/c1-3-16-7-9-17(10-8-16)21-11-13-22(14-12-21)20(24)18-5-4-6-19(15(18)2)23(25)26/h4-10H,3,11-14H2,1-2H3 |
InChI-Schlüssel |
LNUOQQYDEYUFFB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-methylbenzylidene)amino]-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254566.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254569.png)

![Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B254574.png)
![1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254575.png)
![2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254577.png)
![2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254578.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B254586.png)

![3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B254590.png)
![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)


![4-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254594.png)